molecular formula C21H24N2O8S2 B5096527 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID

2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID

Cat. No.: B5096527
M. Wt: 496.6 g/mol
InChI Key: ZRBXMEJISUSWKV-UHFFFAOYSA-N
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Description

2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID is a complex organic compound with the molecular formula C21H24N2O8S2 and a molecular weight of 496.562 g/mol . This compound is known for its unique structure, which includes a fluorene core and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID apart is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[[7-(1-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O8S2/c1-3-18(20(24)25)22-32(28,29)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)33(30,31)23-19(4-2)21(26)27/h5-8,10-11,18-19,22-23H,3-4,9H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBXMEJISUSWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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